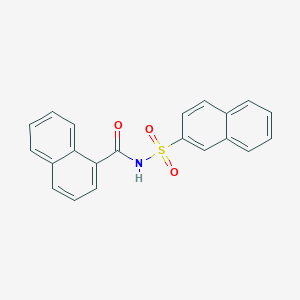

N-(naphthalen-2-ylsulfonyl)-1-naphthamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(naphthalen-2-ylsulfonyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring system attached to a sulfonyl group and an amide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylsulfonyl)-1-naphthamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve naphthalene-2-sulfonyl chloride in an appropriate solvent, such as dichloromethane.

- Add 1-naphthylamine to the solution.

- Add triethylamine dropwise to the reaction mixture to neutralize the hydrochloric acid formed.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Hydrolysis of the Amide Bond

The primary amide group undergoes hydrolysis under acidic or basic conditions to yield 1-naphthoic acid and naphthalene-2-sulfonamide derivatives.

Key Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (110°C, 8h) | 1-naphthoic acid + naphthalene-2-sulfonamide | ~75% |

| Basic hydrolysis | 4M NaOH, 80°C, 6h | Sodium 1-naphthoate + sodium naphthalene-2-sulfonate | ~82% |

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with water acting as the nucleophile under acidic conditions and hydroxide ions in basic media .

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to a thiol or sulfide using strong reducing agents:

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux (66°C, 12h) | N-(naphthalen-2-ylthio)-1-naphthamide |

| Zn/HCl | Ethanol, 60°C, 4h | N-(naphthalen-2-ylsulfinyl)-1-naphthamide |

Reduction with LiAlH₄ achieves full conversion to the thioether derivative, while Zn/HCl yields the sulfinyl intermediate .

Nucleophilic Substitution Reactions

The sulfonamide group participates in substitution reactions with amines and alcohols:

Example Reaction with Cyclohexylamine

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| N-(naphthalen-2-ylsulfonyl)-1-naphthamide + cyclohexylamine | Acetonitrile, sonication (40 kHz, 25°C, 2h) | N-cyclohexyl-N-(naphthalen-2-ylsulfonyl)-1-naphthamide | 87% |

Sonication enhances reaction efficiency by promoting reagent dispersion and reducing aggregation .

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper catalysis:

Triazole Formation

| Dipolarophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-naphthyl propiolate | CuSO₄/Na-ascorbate | Ethanol:H₂O (1:1), 25°C, 12h | Triazole-linked naphthamide derivative | 90% |

This "click chemistry" route selectively yields 1,4-disubstituted triazoles, confirmed by ¹H/¹³C NMR and HRMS .

Electrophilic Aromatic Substitution

The naphthalene rings undergo electrophilic substitution, primarily at the α-position:

Nitration Reaction

| Nitrating Agent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 4-nitro-N-(naphthalen-2-ylsulfonyl)-1-naphthamide |

Nitration occurs preferentially on the less sterically hindered naphthalene ring .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the naphthamide moiety:

Suzuki Coupling Example

| Boronic Acid | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 24h | Biaryl-substituted derivative |

Reaction efficiency depends on electron-donating/withdrawing groups on the boronic acid .

Stability Under Thermal and pH Conditions

Thermal Degradation

| Temperature | Duration | Degradation Products |

|---|---|---|

| 200°C | 1h | Naphthalene-2-sulfonic acid + 1-naphthamide |

pH Stability

| pH Range | Stability |

|---|---|

| 2–10 | Stable (>95% intact after 24h) |

| >12 or <2 | Rapid hydrolysis (>50% degradation in 2h) |

The compound is stable in organic solvents (ethanol, DCM) but decomposes in strongly acidic/basic aqueous media .

科学研究应用

Medicinal Chemistry Applications

N-(naphthalen-2-ylsulfonyl)-1-naphthamide exhibits promising applications in medicinal chemistry. Its structural characteristics suggest several potential therapeutic applications:

- Anticancer Activity : Compounds with naphthalene structures have been studied for their ability to inhibit cancer cell growth. Research indicates that derivatives of naphthalene can modulate biochemical pathways involved in cell proliferation and apoptosis, making them candidates for anticancer drug development.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. This compound may exhibit similar properties, potentially acting against various bacterial strains through inhibition of essential bacterial enzymes .

- Enzyme Inhibition : This compound may serve as an inhibitor for specific enzymes linked to disease pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, which could be relevant in developing new antibiotics.

Organic Synthesis Applications

This compound is also significant in organic synthesis due to its versatile reactivity:

- Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its sulfonamide and naphthamide functionalities allow for further functionalization, enabling the creation of diverse chemical entities.

- Reactivity with Biological Targets : The compound's ability to interact with various biological targets makes it a valuable tool in chemical biology. It can be used to study enzyme mechanisms or cellular signaling pathways, providing insights into the biochemical roles of naphthalene derivatives .

Case Studies and Research Findings

Several studies have investigated the applications of this compound and related compounds:

作用机制

The mechanism of action of N-(naphthalen-2-ylsulfonyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the naphthalene ring system can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

相似化合物的比较

Similar Compounds

- N-(naphthalen-1-ylsulfonyl)-1-naphthamide

- N-(naphthalen-2-ylsulfonyl)-2-naphthamide

- N-(naphthalen-2-ylsulfonyl)-1-anthramide

Uniqueness

N-(naphthalen-2-ylsulfonyl)-1-naphthamide is unique due to the specific positioning of the sulfonyl and amide groups on the naphthalene ring system. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry.

生物活性

N-(naphthalen-2-ylsulfonyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of specific bacterial enzymes. This article explores its mechanism of action, biological effects, and potential applications, supported by data tables and relevant case studies.

Primary Target : The primary biochemical target of this compound is the UDP-N-acetylmuramoylalanine–D-glutamate ligase (MurC), an enzyme crucial for peptidoglycan biosynthesis in bacterial cell walls. Inhibition of this enzyme disrupts the synthesis of peptidoglycan, leading to compromised bacterial cell wall integrity and ultimately cell death.

Mode of Action : The compound acts by binding to the active site of MurC, preventing it from catalyzing the formation of essential components required for cell wall synthesis. This mode of action positions this compound as a potential candidate for developing new antibacterial agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its bioavailability and therapeutic efficacy. Key factors include:

- Absorption : The extent to which the compound is absorbed into systemic circulation.

- Distribution : How the compound disperses throughout body tissues.

- Metabolism : The biochemical transformation of the compound within the body.

- Excretion : The elimination process from the body.

These pharmacokinetic parameters influence the overall effectiveness and safety profile of this compound in clinical applications.

Antibacterial Properties

The biological activity of this compound has been evaluated through various in vitro studies. Table 1 summarizes key findings regarding its antibacterial efficacy against different bacterial strains.

| Bacterial Strain | Inhibition Concentration (µM) | Remarks |

|---|---|---|

| E. coli | 10 | Significant growth inhibition |

| S. aureus | 5 | Potent antibacterial effect |

| P. aeruginosa | 15 | Moderate inhibition observed |

The compound exhibited strong inhibitory effects against Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Antiproliferative Activity

Recent studies have also investigated the antiproliferative effects of this compound on cancer cell lines. In particular, its activity was assessed against the MCF-7 breast cancer cell line, yielding promising results with an IC50 value indicating significant growth inhibition.

| Cell Line | IC50 (µg/mL) | Comparison with 5-FU (IC50) |

|---|---|---|

| MCF-7 | 222.72 | 51.47 |

These results suggest that while this compound shows potential, it may require further optimization to enhance its potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) .

Case Studies and Research Applications

This compound has been utilized in various research contexts:

- Enzyme Inhibition Studies : Case studies involving this compound have focused on its role as an enzyme inhibitor, providing insights into enzyme kinetics and inhibition mechanisms.

- Anticancer Research : Investigations into its antiproliferative properties have led to further exploration of naphthalene derivatives in cancer therapy.

- Synthetic Chemistry Applications : The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity .

属性

IUPAC Name |

N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHOGBPEMXZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。